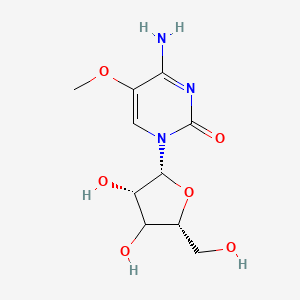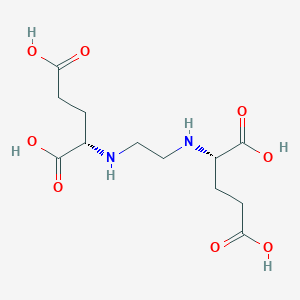
Q2GM754Llg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Q2GM754Llg MAX-10181 , is a small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It has shown potential in cancer immunotherapy by blocking the interaction between PD-L1 and programmed cell death protein 1 (PD-1), thereby preventing immune escape of tumor cells and enhancing the body’s anti-tumor response .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MAX-10181 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the coupling of a benzodioxin derivative with a trifluoromethyl-substituted phenyl group.
Introduction of functional groups: The core structure is further functionalized with a serine derivative to introduce the necessary functional groups for PD-L1 inhibition.
Final modifications: The final steps involve purification and characterization to ensure the desired purity and activity of the compound.
Industrial Production Methods
Industrial production of MAX-10181 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
化学反応の分析
Types of Reactions
MAX-10181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of MAX-10181 with modified functional groups, which can be used for further research and development .
科学的研究の応用
MAX-10181 has several scientific research applications, including:
Cancer Immunotherapy: It is used to block the PD-1/PD-L1 pathway, enhancing the immune response against tumors.
Biological Studies: The compound is used to study the mechanisms of immune checkpoint inhibition and tumor immune evasion.
Pharmaceutical Development: MAX-10181 is being investigated for its potential as a therapeutic agent in various cancers.
作用機序
MAX-10181 exerts its effects by binding to the PD-L1 protein on the surface of tumor cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, thereby blocking the immune checkpoint pathway. As a result, T cells remain active and can effectively target and destroy tumor cells . The compound promotes the formation of PD-L1 dimers, leading to internalization and degradation of PD-L1, further enhancing its anti-tumor effects .
類似化合物との比較
Similar Compounds
Durvalumab: A monoclonal antibody that targets PD-L1.
Atezolizumab: Another monoclonal antibody against PD-L1.
Nivolumab: A monoclonal antibody targeting PD-1.
Uniqueness
MAX-10181 is unique in its small molecule structure, which allows for oral administration and better penetration of the blood-brain barrier compared to monoclonal antibodies. This makes it a promising candidate for treating brain tumors and other cancers where PD-L1 expression is a key factor .
特性
CAS番号 |
2171558-14-6 |
|---|---|
分子式 |
C29H28F3NO5 |
分子量 |
527.5 g/mol |
IUPAC名 |
2-[[3-[(E)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-(trifluoromethyl)phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C29H28F3NO5/c1-18-20(4-3-5-23(18)21-9-11-25-26(15-21)38-13-12-37-25)7-8-22-14-19(6-10-24(22)29(30,31)32)16-33-28(2,17-34)27(35)36/h3-11,14-15,33-34H,12-13,16-17H2,1-2H3,(H,35,36)/b8-7+ |
InChIキー |
PTGUEPRQUFAZLN-BQYQJAHWSA-N |
異性体SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)/C=C/C4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
正規SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
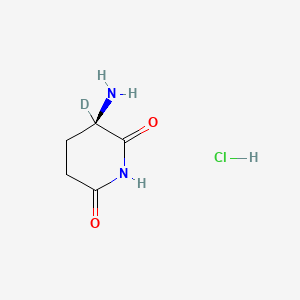
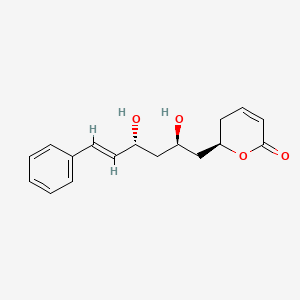
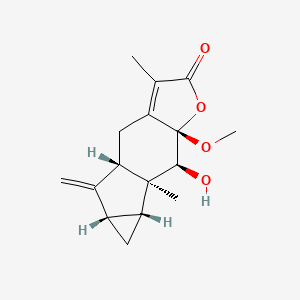
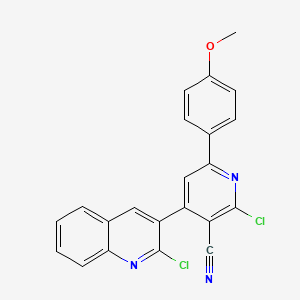
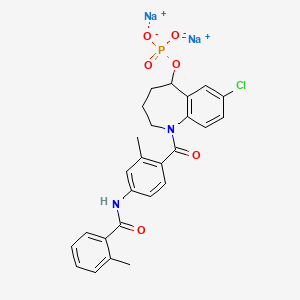
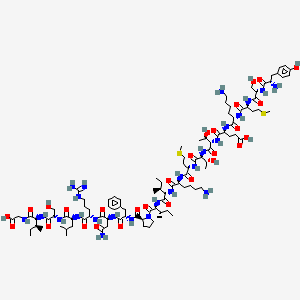
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
